(1R,2S)-2-甲氧基环己胺;盐酸

描述

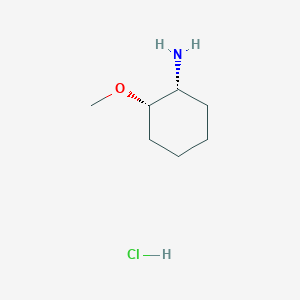

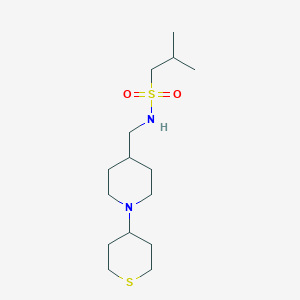

“(1R,2S)-2-methoxycyclohexanamine;hydrochloride” is a compound that belongs to the class of organic compounds known as cyclohexanamines . These are compounds containing a cyclohexane moiety that carries an amine group . The (1R,2S) prefix indicates the absolute configuration of the molecule, which is determined by the Cahn-Ingold-Prelog priority rules .

Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-methoxycyclohexanamine;hydrochloride” can be determined using techniques such as X-ray diffraction analysis . The (1R,2S) prefix in the name of the compound indicates its absolute configuration, which is determined by the Cahn-Ingold-Prelog priority rules .科学研究应用

分析和药理表征

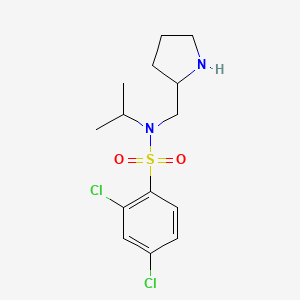

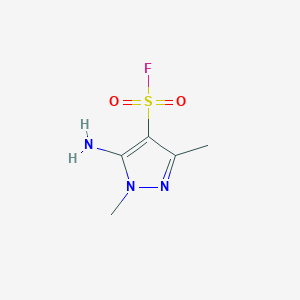

从街头到实验室:一项研究提供了精神活性芳基环己胺的分析概况,这些芳基环己胺通常被宣传为“研究化学品”。这些化合物,包括 2-(乙基氨基)-2-(3-甲氧基苯基)环己酮(甲氧胺酮),通过各种分析技术进行了表征。该研究开发了一种用于在生物体液中对它们进行定性和定量分析的稳健方法,突出了这些化合物在法医毒理学和药理学中的重要性 (De Paoli 等,2013)。

抗抑郁生化概况:新型双环化合物 Wy-45,030(一种乙基环己醇衍生物)展示了另一个重要应用,该化合物表现出预测抗抑郁活性的神经化学概况。该化合物抑制大鼠脑组织中的丙咪嗪受体结合和突触小泡单胺摄取,表明其作为开发新型抗抑郁药物的先导化合物的潜力 (Muth 等,1986)。

代谢和毒理学检测

- 合成药物的代谢和检测:对 N-(1-苯基环己基)-2-甲氧基乙胺(PCMEA)和相关化合物的研究揭示了它们的代谢途径,包括环己基环的 N-脱烷基化和羟基化。这些发现对于开发在生物标本中检测这些物质的方法至关重要,有助于毒理学分析和药物监测 (Sauer 等,2008)。

合成和分析表征

芳基环己胺的合成和表征:N-烷基-芳基环己胺的合成和表征解决了识别作为“研究化学品”出现的新型精神活性物质的挑战。这项研究有助于对氯胺酮样解离性物质进行法医鉴定和药理学研究,人们认为这些物质主要通过 NMDA 受体拮抗作用发挥作用 (Wallach 等,2016)。

环己醇构象分析:对环己醇衍生物的构象平衡的研究有助于更深入地了解其结构和电子性质,这对于设计具有特定生物活性的新分子至关重要 (Freitas 等,2003)。

未来方向

属性

IUPAC Name |

(1R,2S)-2-methoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYWPFJJXZHMCZ-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2734534.png)

![4-phenoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2734537.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2734543.png)

![N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2734551.png)

![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2734556.png)